methyl 4-{[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanoyl]amino}benzoate
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Overview
Description
Methyl 4-{[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanoyl]amino}benzoate is a complex organic compound that belongs to the class of pyridazinone derivatives. Pyridazinones are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound features a pyridazinone core, which is a six-membered ring containing two adjacent nitrogen atoms and an oxygen atom at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanoyl]amino}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts acylation or alkylation reactions using benzene derivatives and suitable catalysts like aluminum chloride (AlCl3).
Formation of the Butanoyl Linker: The butanoyl linker can be synthesized through the reaction of butanoic acid derivatives with the pyridazinone core under esterification conditions.
Coupling with Methyl 4-Aminobenzoate: The final step involves coupling the synthesized intermediate with methyl 4-aminobenzoate using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanoyl]amino}benzoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: NaOH, KOH, NH3, halides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Substituted aromatic compounds, amides
Scientific Research Applications
Methyl 4-{[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanoyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 4-{[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanoyl]amino}benzoate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Zardaverine: A pyridazinone derivative with anti-platelet activity.
Emorfazone: An anti-inflammatory agent with a pyridazinone core.
Pyridaben: A herbicide with a pyridazinone structure.
Properties
Molecular Formula |
C22H21N3O4 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
methyl 4-[2-(6-oxo-3-phenylpyridazin-1-yl)butanoylamino]benzoate |
InChI |
InChI=1S/C22H21N3O4/c1-3-19(21(27)23-17-11-9-16(10-12-17)22(28)29-2)25-20(26)14-13-18(24-25)15-7-5-4-6-8-15/h4-14,19H,3H2,1-2H3,(H,23,27) |
InChI Key |
KUVZAIXFBNAUAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)C(=O)OC)N2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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